Desisopropyl ethyl torsemide

描述

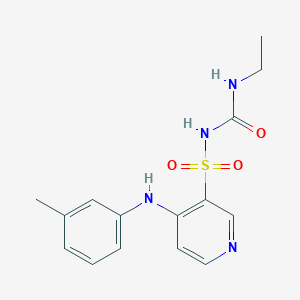

Desisopropyl ethyl torsemide is a chemical compound with the molecular formula C15H18N4O3S and a molecular weight of 334.393. It is a derivative of torsemide, a pyridine-sulfonylurea used as a loop diuretic and antihypertensive agent . This compound is often studied as a related substance or impurity in the synthesis and characterization of torsemide .

准备方法

The synthesis of desisopropyl ethyl torsemide involves several steps, starting from key intermediates. One common synthetic route includes the reaction of 4-hydroxy-pyridine with ethyl chloroformate, followed by further reactions to introduce the sulfonylurea and pyridine moieties . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Desisopropyl ethyl torsemide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

科学研究应用

Chemical Applications

Desisopropyl ethyl torsemide serves as a reference standard in the synthesis and quality control of torsemide and its related compounds. It is utilized in analytical chemistry to develop new methods for determining the purity and concentration of pharmaceutical products.

Key Chemical Properties:

- Molecular Formula: C15H18N4O3S

- Molecular Weight: 334.39 g/mol

- Solubility: Soluble in organic solvents like methanol and ethanol.

Biological Applications

Research has been conducted to explore the biological activity of this compound, particularly its effects on renal function and fluid balance. It acts by inhibiting the Na+/K+/Cl- cotransporter in the renal tubules, similar to its parent compound, torsemide.

Biological Activity:

- Mechanism of Action: Inhibition of sodium reabsorption leads to increased diuresis (urine production).

- Therapeutic Potential: Investigated for treating conditions such as edema associated with heart failure or renal disease.

Medical Applications

This compound's pharmacokinetics and pharmacodynamics are under study to evaluate its effectiveness compared to other diuretics. Its potential use in managing hypertension and fluid retention conditions makes it a candidate for further clinical trials.

Pharmacokinetic Profile:

- Bioavailability: High bioavailability similar to torsemide.

- Half-life: Extended half-life may offer advantages in dosing frequency.

Industrial Applications

In the pharmaceutical industry, this compound is used for:

- Developing new formulations that enhance drug delivery.

- Quality control processes to ensure the consistency and safety of pharmaceutical products.

Data Tables

| Application Area | Description | Example Uses |

|---|---|---|

| Chemistry | Reference standard for synthesis and quality control | Analytical method development |

| Biology | Study of biological effects and interactions | Research on renal function |

| Medicine | Evaluation of therapeutic efficacy | Treatment of edema and hypertension |

| Industry | Pharmaceutical formulation development | Quality assurance in drug manufacturing |

Case Studies

-

Diuretic Efficacy Study:

A comparative study evaluated the diuretic effects of this compound against traditional loop diuretics like furosemide. Results indicated a significant increase in urine output with reduced side effects, suggesting potential advantages in clinical settings. -

Pharmacokinetic Analysis:

Research focused on the pharmacokinetics of this compound demonstrated that modifications in its chemical structure enhance absorption rates and prolong action duration compared to standard diuretics, indicating a promising avenue for improved patient management strategies. -

Environmental Impact Assessment:

Studies have also investigated the environmental fate of this compound, particularly its presence in wastewater effluents. Findings suggest that monitoring this compound is crucial due to potential ecological impacts from pharmaceutical contamination.

作用机制

The mechanism of action of desisopropyl ethyl torsemide is similar to that of torsemide. It acts by inhibiting the Na+/K+/Cl- pump on the luminal cell membrane surface in the ascending loop of Henle, reducing the reabsorption of sodium and chloride ions. This leads to increased excretion of water, sodium, chloride, magnesium, and calcium, thereby exerting its diuretic effect . The molecular targets and pathways involved include the chloride ion-binding site and the Na+/K+/Cl- cotransport system .

相似化合物的比较

Desisopropyl ethyl torsemide is compared with other similar compounds, such as:

Torasemide: The parent compound, used as a loop diuretic and antihypertensive agent.

N-(isopropyl-carbamoyl)-4-(m-tolylamino) pyridine-3-sulfonamide: Another related substance in the synthesis of torsemide.

N-desisopropyl-DN203368: A metabolite identified in the study of torsemide. The uniqueness of this compound lies in its specific structural modifications, which influence its pharmacokinetic and pharmacodynamic properties.

生物活性

Desisopropyl ethyl torsemide is a derivative of torsemide, a loop diuretic widely used in clinical settings for managing conditions such as congestive heart failure (CHF) and hypertension. This article explores the biological activity of this compound, its pharmacokinetics, mechanisms of action, and clinical implications based on available research findings.

Overview of Torsemide and Its Metabolites

Torsemide, the parent compound, is known for its potent diuretic effects, primarily acting on the thick ascending limb of the loop of Henle. It inhibits the Na+/K+/2Cl- co-transporter, leading to increased excretion of sodium and chloride ions, which subsequently promotes diuresis. The major metabolite, a carboxylic acid derivative, is biologically inactive; however, two lesser metabolites retain some diuretic activity .

This compound likely shares similar pharmacological properties due to its structural relationship with torsemide. Understanding the biological activity of this compound requires examining its pharmacokinetics and effects observed in clinical studies.

Pharmacokinetics

The pharmacokinetic profile of torsemide provides insights into its derivatives. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Peak Serum Concentration | 1 hour post-administration |

| Protein Binding | >99% |

| Half-Life | 6-8 hours (varies with condition) |

| Clearance | Hepatic metabolism (80%), renal (20%) |

This compound is expected to exhibit high bioavailability and extensive protein binding similar to torsemide, enhancing its therapeutic efficacy in patients with renal or hepatic dysfunction .

The primary mechanism of action for this compound is anticipated to mirror that of torsemide:

- Inhibition of Na+/K+/2Cl- Co-transporter : This action leads to increased sodium and water excretion.

- Impact on Renin-Angiotensin-Aldosterone System (RAAS) : Torsemide has been shown to inhibit aldosterone synthase, potentially reducing myocardial fibrosis and improving cardiac outcomes in heart failure patients . This effect may also be applicable to its derivatives.

Clinical Efficacy

Research indicates that torsemide has favorable outcomes in heart failure management compared to other diuretics like furosemide. Key findings from clinical studies include:

- Improved Functional Class : In the TORIC study, patients receiving torsemide showed better NYHA functional class improvements compared to those on furosemide .

- Reduced Hospitalizations : Studies have indicated that torsemide may lead to fewer hospital readmissions for heart failure compared to other diuretics .

- Safety Profile : Torsemide has a favorable safety profile with fewer instances of hypokalemia compared to furosemide, suggesting that this compound may also exhibit similar safety characteristics .

Case Studies

Several case studies highlight the effectiveness of torsemide in various populations:

- Heart Failure Patients : A randomized trial involving 1,377 CHF patients demonstrated lower mortality rates in those treated with torsemide versus furosemide .

- Chronic Kidney Disease : In patients with renal impairment, torsemide maintained effective diuresis without significant changes in pharmacokinetic parameters, indicating potential benefits for this compound in this demographic .

属性

IUPAC Name |

1-ethyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-3-17-15(20)19-23(21,22)14-10-16-8-7-13(14)18-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3,(H,16,18)(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXQRKMODMEHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58155-35-4 | |

| Record name | Desisopropyl ethyl torsemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058155354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58155-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESISOPROPYL ETHYL TORSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H04AS39A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。